Tbk1 protac 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

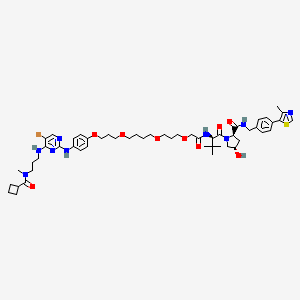

Tbk1 protac 1 is a potent degrader of TANK-binding kinase 1 (TBK1), a serine/threonine kinase involved in various cellular processes, including inflammation, immune response, and cancer progression. This compound is part of the proteolysis-targeting chimera (PROTAC) class, which facilitates the degradation of target proteins by the ubiquitin-proteasome system .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Tbk1 protac 1 involves the conjugation of a ligand for TBK1 with a ligand for an E3 ubiquitin ligase, typically von Hippel-Lindau (VHL) protein, through a linker. The synthetic route includes multiple steps:

Ligand Synthesis: The TBK1-targeting ligand and the VHL ligand are synthesized separately.

Linker Attachment: A suitable linker is attached to the TBK1 ligand.

Conjugation: The linker-TBK1 ligand is then conjugated to the VHL ligand to form the final PROTAC molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .

Análisis De Reacciones Químicas

Types of Reactions

Tbk1 protac 1 undergoes several types of chemical reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the linker moiety.

Reduction: Reduction reactions may occur at the TBK1 ligand.

Substitution: Substitution reactions can modify the functional groups on the ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Conditions vary depending on the functional group being substituted, but common reagents include alkyl halides and nucleophiles.

Major Products

The major products formed from these reactions are typically modified versions of this compound, with changes in functional groups that can alter its activity and specificity .

Aplicaciones Científicas De Investigación

Targeting "Undruggable" Cancer Proteins

One of the most significant advantages of TBK1 PROTAC 1 is its ability to target proteins that are traditionally difficult to inhibit with small molecules. For instance, TBK1 has been shown to be hyperactivated in cancers with von Hippel-Lindau (VHL) loss, making it a synthetic lethal target. Inhibition or degradation of TBK1 can selectively impair VHL-deficient cancer cells while sparing normal cells .

Case Study: VHL-Deficient Kidney Cancer

- Mechanism : TBK1 depletion via PROTAC has been demonstrated to blunt kidney tumorigenesis in xenograft models.

- Outcome : This approach significantly reduced tumor growth without affecting VHL wild-type cells, highlighting the selective efficacy of TBK1 targeting .

Enhancing Immune Response

TBK1 also influences immune cell behavior within the tumor microenvironment. By modulating TBK1 activity, researchers have observed enhanced anti-tumor immunity. For example, administration of TBK1 inhibitors has been associated with increased accumulation of effector CD8+ T cells, which are vital for effective immune responses against tumors .

Case Study: Immunotherapy Enhancement

- Findings : In murine models, deletion of TBK1 in dendritic cells led to improved anti-tumor immunity.

- Implication : Targeting TBK1 through PROTACs could synergize with existing immunotherapies by enhancing T cell activation and reducing immune exhaustion .

Comparative Analysis of TBK1 PROTACs

The following table summarizes key characteristics and findings related to various TBK1 PROTACs:

Mecanismo De Acción

Tbk1 protac 1 exerts its effects by binding to TBK1 and an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of TBK1, marking it for degradation by the proteasome. The degradation of TBK1 disrupts its signaling pathways, leading to reduced inflammation and tumor growth .

Comparación Con Compuestos Similares

Similar Compounds

Tbk1 protac 3i: Another potent TBK1 degrader with similar selectivity and mechanism of action.

IKKε PROTAC: Targets IKKε, a kinase closely related to TBK1, for degradation.

Uniqueness

Tbk1 protac 1 is unique due to its high selectivity for TBK1 over other kinases, making it a valuable tool for studying TBK1-specific pathways and potential therapeutic applications .

Actividad Biológica

TANK-binding kinase 1 (TBK1) is a serine/threonine kinase that plays a crucial role in various biological processes, including innate immunity, inflammation, and cancer pathogenesis. The development of TBK1-targeting compounds, particularly proteolysis-targeting chimeras (PROTACs), has opened new avenues for therapeutic interventions in diseases associated with TBK1 dysregulation.

Key Roles

- Innate Immune Response : TBK1 is essential for the phosphorylation of interferon regulatory factors (IRFs) and nuclear factor kappa B (NF-κB), which regulate the production of pro-inflammatory cytokines such as IFN-α and IFN-β .

- Cellular Processes : It is involved in autophagy, mitochondrial metabolism, and cellular proliferation. Dysregulation of TBK1 can lead to various pathologies, including cancer and neurodegenerative diseases .

TBK1 is activated by pathogen-associated molecular patterns (PAMPs) and inflammatory cytokines. It mediates signaling pathways that promote cell survival and immune responses. Recent studies indicate that TBK1 can also act as a synthetic lethal target in cancers with VHL loss, suggesting its potential as a therapeutic target .

What are PROTACs?

PROTACs are bifunctional molecules that induce targeted protein degradation by recruiting E3 ligases to the target protein, leading to its ubiquitination and subsequent proteasomal degradation. This innovative approach allows for more selective targeting compared to traditional inhibitors.

TBK1 PROTAC 1

Recent research has highlighted the efficacy of TBK1 PROTACs in selectively degrading TBK1 in cancer cells. For instance, one study demonstrated that a Cereblon-based TBK1 PROTAC effectively inhibited the growth of VHL-deficient kidney cancer cells while sparing VHL wild-type cells .

Efficacy Data

- DC50 : The degradation concentration required to achieve 50% degradation (DC50) for TBK1 PROTAC 3i was reported at approximately 12 nM, showcasing its potency .

- Selectivity : TBK1 PROTACs exhibit over 50-fold selectivity for TBK1 compared to other kinases, minimizing off-target effects .

Case Studies

In an orthotopic xenograft model, the depletion of TBK1 via PROTAC treatment significantly reduced tumorigenesis in VHL-deficient cells . This indicates that targeting TBK1 not only affects cell proliferation but also has profound implications for tumor growth.

Comparative Analysis of TBK1 Inhibitors

The following table summarizes key findings related to various TBK1 inhibitors and their biological activities:

| Inhibitor | Type | DC50 (nM) | Selectivity | Mechanism of Action |

|---|---|---|---|---|

| TBK1 PROTAC 3i | PROTAC | 12 | >50-fold | Induces degradation via E3 ligase recruitment |

| Momelotinib | Small Molecule Inhibitor | Not specified | Moderate | Direct inhibition of TBK1 kinase activity |

| Amlexanox | Small Molecule Inhibitor | Not specified | Low | Inhibits inflammatory responses through multiple pathways |

Propiedades

Fórmula molecular |

C53H74BrN9O9S |

|---|---|

Peso molecular |

1093.2 g/mol |

Nombre IUPAC |

(2R,4S)-1-[(2R)-2-[[2-[3-[4-[3-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]propoxy]butoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C53H74BrN9O9S/c1-36-46(73-35-58-36)38-16-14-37(15-17-38)31-56-49(66)44-30-41(64)33-63(44)51(68)47(53(2,3)4)60-45(65)34-71-28-10-26-69-24-6-7-25-70-27-11-29-72-42-20-18-40(19-21-42)59-52-57-32-43(54)48(61-52)55-22-9-23-62(5)50(67)39-12-8-13-39/h14-21,32,35,39,41,44,47,64H,6-13,22-31,33-34H2,1-5H3,(H,56,66)(H,60,65)(H2,55,57,59,61)/t41-,44+,47-/m0/s1 |

Clave InChI |

QMGHHBHPDDAGGO-MJMCVWLSSA-N |

SMILES isomérico |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@@H](C(C)(C)C)NC(=O)COCCCOCCCCOCCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O |

SMILES canónico |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCOCCCCOCCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.